molecular formula C22H15F6NO2S B2487591 3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide CAS No. 477710-63-7

3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide

Cat. No. B2487591
CAS RN: 477710-63-7
M. Wt: 471.42
InChI Key: GYMMAWWRKPFKHN-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide represents a complex fluorinated compound. Fluorinated compounds are pivotal in the fields of medicinal chemistry and material science due to their unique electronic and steric properties, which significantly alter various physicochemical properties of molecules, such as lipophilicity, acidity, and hydrogen bonding capabilities (Lei et al., 2023).

Synthesis Analysis

The synthesis of complex fluorinated benzamides often involves the introduction of the trifluoromethyl group to the aromatic ring, which can significantly impact the molecule's reactivity and properties. Methods for monofluoromethylation and trifluoromethylation have been developed, highlighting the versatility of fluorinated groups in synthetic medical chemistry (Moskalik, 2023).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized by the presence of trifluoromethyl groups attached to aromatic rings, which can significantly affect the molecule's electronic distribution and overall steric hindrance. This can influence the compound's reactivity and interaction with biological targets (Aceña, Sorochinsky, & Soloshonok, 2012).

Chemical Reactions and Properties

Trifluoromethyl groups increase the molecule's lipophilicity and metabolic stability, making it a valuable moiety in pharmaceuticals. The chemical reactivity of such compounds often involves reactions typical for benzamides and sulfinylmethyl groups, including electrophilic substitution and nucleophilic addition reactions (Kazakova & Vasilyev, 2017).

Physical Properties Analysis

The presence of trifluoromethyl groups significantly impacts the physical properties of the compound, including boiling and melting points, solubility in organic solvents, and crystalline structure. These properties are crucial for determining the compound's suitability in various applications (Wang et al., 2013).

Scientific Research Applications

  • Crystal Structure Analysis : The study of the crystal structures of similar N-[2-(trifluoromethyl)phenyl]benzamides has been reported. These compounds have shown interesting dihedral angles between benzene rings, which are significant in understanding the physical properties of these materials (Suchetan, Suresha, Naveen, & Lokanath, 2016).

  • Polymorphism Studies : Research on polymorphism, specifically the occurrence of concomitant dimorphism, in trifluoromethyl substituted benzanilides like 3-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]benzamide, has been conducted. These studies are crucial for understanding the solid-state properties of these compounds, which can impact their applications in various fields (Panini, Bhandary, & Chopra, 2016).

  • Polyimide Synthesis : There is research on the synthesis and characterization of polyimides with trifluoromethyl-substituted benzene in the side chain. These materials have applications in areas requiring materials with specific thermal and solubility properties (Liu, He, Li, Qian, Wang, & Yang, 2002).

  • Organic Synthesis : Studies have been conducted on novel electrophilic trifluoromethylating agents, which are crucial in the synthesis of trifluoromethylated compounds. These compounds are significant in the development of various organic molecules, including pharmaceuticals (Yang, Kirchmeier, & Shreeve, 1998).

  • Liquid Crystal Applications : Research on fluorinated copolyimides derived from trifluoromethyl-containing aromatic diamines, including those similar to the compound , shows potential applications in liquid crystal display technologies. These materials offer great thermal stability and mechanical properties (Liu, Li, Wu, Zhou, Wang, & Yang, 2002).

Mechanism of Action

The biological activities of trifluoromethyl derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The demand for trifluoromethyl derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of trifluoromethyl groups will be discovered in the future .

properties

IUPAC Name

3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F6NO2S/c23-21(24,25)16-4-1-3-15(11-16)20(30)29-18-9-7-14(8-10-18)13-32(31)19-6-2-5-17(12-19)22(26,27)28/h1-12H,13H2,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMMAWWRKPFKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)CS(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F6NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(trifluoromethyl)-N-[4-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]phenyl]benzamide

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